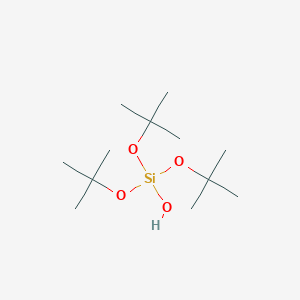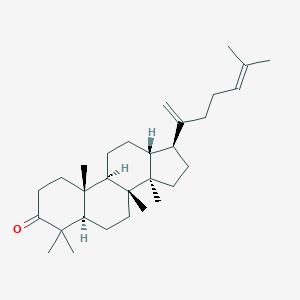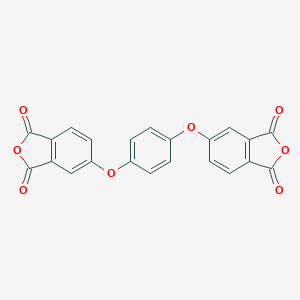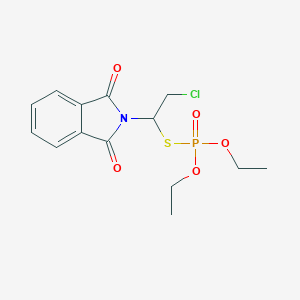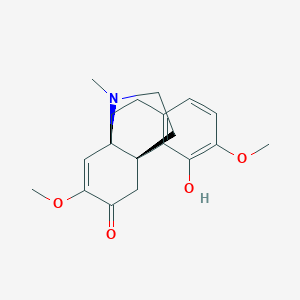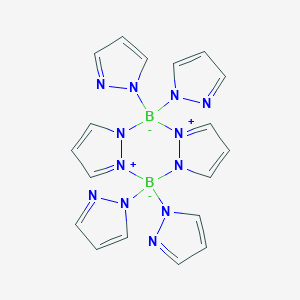
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- is a boron-containing compound that has gained significant attention in the scientific community. It is a versatile compound that has been extensively studied for its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. Additionally, it has been shown to have an inhibitory effect on the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and increase bone density. Additionally, it has been shown to have an antioxidant effect, which may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- in lab experiments is its versatility. It can be used in a variety of assays and experiments, and has been shown to be effective in a wide range of concentrations. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound, and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for research on Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di-. One area of interest is its potential use in the treatment of bone-related diseases such as osteoporosis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives of this compound that may have improved efficacy and safety profiles.
In conclusion, Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- is a versatile compound that has potential applications in various fields of research. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for further study. However, caution must be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- involves the reaction of boron trichloride with sodium pyrazolate in the presence of a polar solvent. The resulting compound is a yellowish powder that is soluble in polar solvents such as water, methanol, and ethanol.
Aplicaciones Científicas De Investigación
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been studied for its potential use in the treatment of arthritis, osteoporosis, and other bone-related diseases.
Propiedades
Número CAS |
16243-58-6 |
|---|---|
Nombre del producto |
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- |
Fórmula molecular |
C18H18B2N12 |
Peso molecular |
424 g/mol |
Nombre IUPAC |
2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene |
InChI |
InChI=1S/C18H18B2N12/c1-7-21-25(11-1)19(26-12-2-8-22-26)29-15-5-17-31(29)20(27-13-3-9-23-27,28-14-4-10-24-28)32-18-6-16-30(19)32/h1-18H |
Clave InChI |
RDGTWIZRTUHWQW-UHFFFAOYSA-N |
SMILES |
[B-]1(N2C=CC=[N+]2[B-](N3[N+]1=CC=C3)(N4C=CC=N4)N5C=CC=N5)(N6C=CC=N6)N7C=CC=N7 |
SMILES canónico |
[B-]1(N2C=CC=[N+]2[B-](N3[N+]1=CC=C3)(N4C=CC=N4)N5C=CC=N5)(N6C=CC=N6)N7C=CC=N7 |
Otros números CAS |
16243-58-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



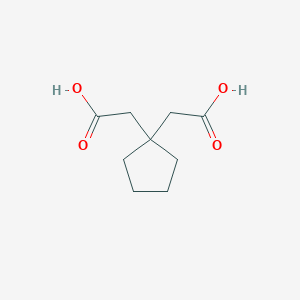
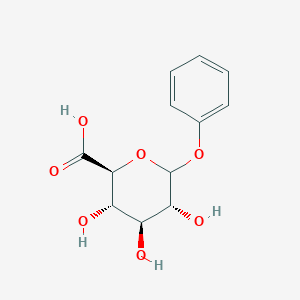
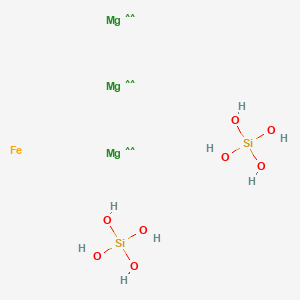
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
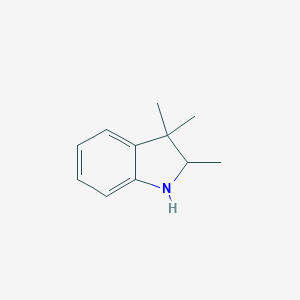
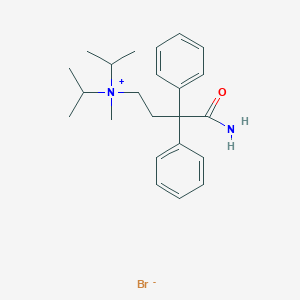
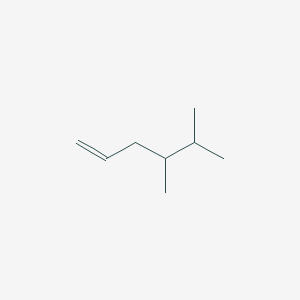
![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)
